Product packaging for N-(Hydroxymethyl)dodecanamide(Cat. No.:CAS No. 13157-47-6)

N-(Hydroxymethyl)dodecanamide

Cat. No.: B077209
CAS No.: 13157-47-6
M. Wt: 229.36 g/mol
InChI Key: JLVVHLOSZJGCKM-UHFFFAOYSA-N
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Description

N-(Hydroxymethyl)dodecanamide is a synthetic fatty acid amide derivative of significant interest in biochemical and immunology research. This compound, structurally related to endogenous fatty acid ethanolamides, is primarily investigated for its role as a modulator of lipid-mediated signaling pathways. Its core research value lies in its potential to interact with and influence the activity of peroxisome proliferator-activated receptors (PPARs), particularly the gamma and alpha subtypes, which are central regulators of adipogenesis, lipid metabolism, and inflammation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H27NO2 B077209 N-(Hydroxymethyl)dodecanamide CAS No. 13157-47-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13157-47-6

Molecular Formula

C13H27NO2

Molecular Weight

229.36 g/mol

IUPAC Name

N-(hydroxymethyl)dodecanamide

InChI

InChI=1S/C13H27NO2/c1-2-3-4-5-6-7-8-9-10-11-13(16)14-12-15/h15H,2-12H2,1H3,(H,14,16)

InChI Key

JLVVHLOSZJGCKM-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)NCO

Canonical SMILES

CCCCCCCCCCCC(=O)NCO

Other CAS No.

13157-47-6

Origin of Product

United States

Synthetic Methodologies and Strategies

Established Synthetic Pathways for N-(Hydroxymethyl)dodecanamide

The creation of the basic this compound structure relies on well-established organic chemistry principles, primarily focusing on the efficient formation of an amide linkage.

The amide bond, characterized by the linkage of a carbonyl group to a nitrogen atom, is the central feature of this compound. The formation of this bond is a type of condensation reaction, where a molecule of water is typically eliminated. youtube.com General methods for forming amide bonds include the reaction of a carboxylic acid with an amine, often facilitated by a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC), which activates the carboxylic acid for nucleophilic attack by the amine. beilstein-journals.orgyoutube.com

A direct and efficient method for synthesizing this compound involves the reaction between dodecanoyl chloride and hydroxymethylamine. ontosight.ai In this pathway, dodecanoyl chloride, an acyl chloride derivative of dodecanoic acid (lauric acid), serves as a highly reactive electrophile. nist.govnih.gov The lone pair of electrons on the nitrogen atom of hydroxymethylamine acts as the nucleophile, attacking the carbonyl carbon of dodecanoyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the stable amide bond and yielding the final product, this compound. ontosight.ai

Reactant 1Reactant 2Key Reaction TypeProduct
Dodecanoyl ChlorideHydroxymethylamineNucleophilic Acyl SubstitutionThis compound

Stereoselective Synthesis of Advanced Analogs (e.g., N-(3-hydroxy-1-hydroxymethyl-3-phenylpropyl)dodecanamide, HPA-12)

The synthesis of advanced analogs like HPA-12, a known inhibitor of ceramide trafficking, presents a significant synthetic challenge due to the presence of multiple stereocenters. beilstein-journals.orgacs.orgresearchgate.net Achieving the desired biological activity often depends on obtaining the correct three-dimensional structure, necessitating the use of stereoselective synthetic methods. researchgate.netnih.gov Initially, the most active stereoisomer was thought to be the (1R,3R) configuration, but this was later revised to the (1R,3S) configuration. beilstein-journals.orgresearchgate.net

A key strategy for the stereocontrolled synthesis of HPA-12 and its analogs is the catalytic enantioselective Mannich-type reaction. acs.orgnih.gov This reaction involves the addition of a silyl (B83357) enol ether to an N-acylimino ester, catalyzed by a chiral metal complex. organic-chemistry.orgacs.org This method is highly effective for constructing the carbon-nitrogen and carbon-carbon bonds with specific stereochemistry, directly leading to the formation of N-acylated amino acid derivatives which are precursors to HPA-12. organic-chemistry.orgnih.gov Research has demonstrated that this approach can be highly efficient; for instance, HPA-12 has been synthesized in three steps with a total yield of 82.9% using this reaction as the key step. organic-chemistry.org

Reaction TypeKey ReactantsCatalyst SystemSignificance
Mannich-type ReactionN-acylimino esters, Silyl enol ethersChiral Copper CatalystForms N-acylated amino acid derivatives with high diastereo- and enantioselectivity. organic-chemistry.orgacs.org

The success of the catalytic asymmetric Mannich-type reaction hinges on the use of sophisticated chiral ligand systems. acs.orgnih.gov Chiral copper(II)-diamine complexes have been identified as particularly effective catalysts for this transformation. acs.orgacs.org These complexes create a chiral environment around the metal center, which directs the approach of the reactants and controls the stereochemical outcome of the reaction. acs.org The ligand is typically synthesized from readily available chiral precursors, such as (R,R)-1,2-diphenylethylenediamine. acs.org The combination of a copper salt, like copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), with a chiral diamine ligand generates a catalyst capable of affording the desired Mannich adducts in high yields with excellent diastereo- and enantioselectivities. organic-chemistry.orgacs.orgnih.gov

Catalyst ComponentExampleRole in Synthesis
Metal SaltCopper(II) trifluoromethanesulfonate (Cu(OTf)₂)Lewis acid to activate the substrate. organic-chemistry.org
Chiral LigandChiral DiamineInduces asymmetry, controlling the stereochemical outcome. acs.orgnih.gov

The chiral pool approach is a powerful strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. nih.govmdpi.comsemanticscholar.org For the synthesis of HPA-12 and its analogs, amino acids like D-Aspartic Acid and L-Serinol have been employed as chiral precursors. umich.eduresearchgate.net

A straightforward and effective method to synthesize HPA-12 starts from commercially available protected L-serinol, achieving the target in just four steps. researchgate.net This approach avoids the need for non-commercial catalysts or complex chemistries. researchgate.net Similarly, D-Aspartic acid has been used as a chiral pool-issued precursor for the synthesis of HPA-12 analogs. umich.edu These methods leverage the inherent stereochemistry of the starting material to establish the desired configuration in the final product, providing an efficient and practical route to these complex molecules. mdpi.comresearchgate.net

Diastereoselective Control in Analog Preparation

The synthesis of analogs of this compound, such as N-acyl serinol derivatives, often requires precise control over stereochemistry to achieve the desired biological activity. Researchers have developed stereoselective synthetic routes to access specific diastereomers and enantiomerically pure forms of these compounds.

A key strategy involves using chiral catalysts in asymmetric reactions. For instance, new ceramide trafficking inhibitors, including (1R,3R)-N-(3-hydroxy-1-hydroxymethyl-3-phenylpropyl)dodecanamide (HPA-12), have been synthesized stereoselectively. researchgate.net This was achieved through catalytic enantioselective Mannich-type reactions utilizing a complex of Copper(II) and a chiral diamine. researchgate.net The stereochemical outcome of such reactions is influenced by the structure of the chiral catalyst-electrophile complexes and the transition states. researchgate.net Another approach involves the enantio- and diastereoselective synthesis of homoallylic α-trifluoromethyl amines through the catalytic hydroalkylation of terminal dienes, using a Palladium-DTBM-SEGPHOS catalyst to achieve high diastereomeric and enantiomeric ratios. chemrxiv.org

Furthermore, highly diastereoselective syntheses have been achieved through methods like double allylboration reactions and intramolecular hydrosilylation/Fleming-Tamao oxidation sequences to establish multiple stereocenters with high control. nih.gov For complex molecules, a ternary catalysis system involving gold(I) chloride, a chiral phosphoric acid, and an organocatalyst has been used to assemble molecules with both central and axial chirality in a one-pot process with excellent diastereoselectivity. nih.gov

Novel Synthetic Approaches for this compound Derivatives

The development of new synthetic methods for this compound and its derivatives is driven by the need for efficiency, selectivity, and sustainability. These novel approaches often employ advanced catalytic systems to construct the amide functionality and introduce diverse structural features.

Enzymatic and Biocatalytic Syntheses (e.g., Lipase-Catalyzed Amidation)

Enzymatic synthesis is an increasingly popular method for producing N-acyl amino acids and their derivatives due to its high selectivity and mild reaction conditions. nih.gov Lipases are versatile enzymes that can catalyze amidation reactions between carboxylic acids and amines. researchgate.net For example, Acylase I from pig kidney has been shown to effectively catalyze the synthesis of N-lauroyl-L-amino acids in a glycerol-water system, achieving high conversion rates for certain amino acids. scispace.comresearchgate.net

However, lipase-catalyzed reactions can sometimes lead to ester by-products when using amino alcohols. nih.govd-nb.info To overcome this, alternative biocatalytic systems are being explored. A truncated carboxylic acid reductase construct (CARmm-A) has demonstrated highly selective amide bond formation between fatty acids and amino alcohols without the competing esterification. nih.govd-nb.info This method relies on an acyl-adenylate intermediate that preferentially reacts with amines. nih.govresearchgate.net

Table 1: Comparison of Biocatalytic Amidation Methods
Enzyme SystemMechanismKey AdvantagePotential LimitationReference
Lipase (e.g., CAL-B)Acyl-enzyme intermediateHigh versatility, widely availablePotential for ester side-product formation with amino alcohols researchgate.netd-nb.info
Acylase IReverse hydrolysisEffective for N-lauroyl-L-amino acid synthesisSubstrate specific (e.g., no reaction with L-proline) scispace.comresearchgate.net
Carboxylic Acid Reductase (CARmm-A)Acyl-adenylate intermediateHighly selective for amide formation, no ester by-productsRequires ATP regeneration system nih.govresearchgate.net

Palladium-Catalyzed Carbonylation Routes for Functionalized Amides

Palladium-catalyzed carbonylation reactions are a powerful method for synthesizing amides by combining an organic halide, carbon monoxide, and an amine. acs.orgresearchgate.net This approach allows for the direct introduction of a carbonyl group and the formation of an amide bond in a single, atom-efficient step. rsc.org While historically challenging for non-activated alkyl halides, recent advancements have expanded the scope of this methodology. acs.org

Researchers have developed palladium-catalyzed amidocarbonylation of fatty aldehydes with amides and carbon monoxide to produce N-acyl fatty amino acids. rsc.org This one-pot, three-component reaction can be achieved with simple palladium precursors like Pd(OAc)₂ under relatively mild conditions. rsc.org The versatility of this method allows for the synthesis of a wide range of functionalized amides by varying the starting materials. acs.orgresearchgate.net Furthermore, cascade reactions, such as a palladium-catalyzed azidation/carbonylation of aryl halides, have been developed to synthesize amides from iodo- and bromobenzene (B47551) derivatives. researchgate.net

Table 2: Conditions for Palladium-Catalyzed Amidocarbonylation of Fatty Aldehydes
ParameterConditionYield of 3a (%)Reference
Palladium PrecursorPd(OAc)₂ (0.1 mol%)80 rsc.org
Palladium PrecursorPd(OAc)₂ (0.5 mol%)>95 rsc.org
Palladium PrecursorPd(acac)₂ (0.5 mol%)>95 rsc.org
SolventNMP>95 rsc.org
Temperature60 °C>95 rsc.org
CO Pressure20 bar>95 rsc.org

Synthesis of Spingolipid Mimetic Probes and Sensors

This compound and its derivatives are structurally similar to ceramides, which are crucial sphingolipids in cell biology. nih.govnih.gov This similarity has led to the development of synthetic analogs that act as probes and sensors to study sphingolipid metabolism and trafficking. nih.govub.edu

A common strategy involves attaching a fluorescent tag to a ceramide analog. nih.govnih.govacs.org For example, non-fluorescent ceramide analogs containing an azide (B81097) group can be reacted with a non-fluorescent naphthalimide using click chemistry to generate a highly fluorescent probe in situ. nih.gov Another approach is the synthesis of ceramide analogs with polyene chains that act as fluorescent reporters. nih.govacs.org These probes can be used in fluorescence microscopy to visualize lipid domains in membranes. nih.gov The synthesis of these probes often involves multi-step chemical reactions, including olefin cross-metathesis and click chemistry, to assemble the final fluorescent molecule. ub.eduacs.org The choice of the fluorophore can influence the subcellular localization of the probe. ub.edu

Chemical Derivatization Strategies for Functional Modification

The functional properties of this compound can be tailored through chemical derivatization of either the hydrophobic acyl chain or the polar headgroup. These modifications can alter the molecule's physicochemical properties and biological interactions.

One strategy is to modify the carboxyl group of the amino acid moiety. For instance, in long-chain N-acyl-l-alpha-amino-omega-guanidine alkyl acid derivatives, blocking the carboxyl group as an ester leads to cationic molecules with significant surfactant and antimicrobial activity, whereas the free carboxylate (amphoteric form) is inactive. nih.gov

Another approach involves modifying the headgroup. The primary hydroxyl group can be a site for derivatization, such as the addition of a phosphocholine (B91661) group. nih.gov For example, the (1R,3R)-HPA-12 analog is efficiently converted to a phosphocholine-conjugated metabolite in cells. nih.gov Modifications to the acyl chain are also common. Long-chain N-acyl amino acids can be synthesized from fatty acid chlorides or by using long alkyl chloroformates to introduce the hydrophobic tail. researchgate.net These derivatization strategies allow for the creation of a diverse library of molecules with varied properties for applications in areas like materials science and biomedicine. nih.govresearchgate.net

Chemical Reactivity and Reaction Mechanisms

Fundamental Reaction Mechanisms of the Amide and Hydroxymethyl Moieties

The reactivity of N-(Hydroxymethyl)dodecanamide is a composite of the reactions characteristic of its two primary functional groups: the amide and the hydroxymethyl group.

The amide moiety (–CONH–) is generally unreactive toward nucleophilic acyl substitution due to the poor leaving group ability of the nitrogen-containing group. libretexts.org However, it can undergo several important reactions:

Hydrolysis : The amide bond can be cleaved through hydrolysis under both acidic and basic conditions to yield a carboxylic acid and an amine or ammonia. allen.incognitoedu.org

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate. Proton transfer to the nitrogen atom makes it a better leaving group, and the reformation of the carbonyl double bond results in the elimination of an amine, yielding a carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Base-Promoted Hydrolysis: This reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. The carbonyl group reforms with the elimination of an amide ion (an amine anion), which then deprotonates the newly formed carboxylic acid to produce a carboxylate salt and an amine. libretexts.org

Reduction : The amide group can be reduced to an amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can achieve this transformation, causing the carbonyl oxygen to be eliminated. libretexts.org

The hydroxymethyl moiety (–CH₂OH), being a primary alcohol, exhibits reactivity typical of alcohols:

Oxidation : The hydroxymethyl group can be oxidized to form an aldehyde or, with a stronger oxidizing agent, a carboxylic acid. numberanalytics.com

Esterification : It can react with carboxylic acids or their derivatives (like acid chlorides) in the presence of an acid catalyst to form esters. numberanalytics.comresearchgate.net

Etherification : The formation of ethers can occur through reactions with other molecules. numberanalytics.comresearchgate.net

Hydrogen Bonding : The hydroxyl group can act as both a hydrogen bond donor and acceptor, influencing the molecule's physical properties and interactions with other functional groups. numberanalytics.com

Catalytic Reaction Mechanism Studies

The mechanisms of reactions involving this compound and its analogs have been elucidated through advanced computational and spectroscopic methods.

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into reaction pathways, transition state structures, and energy barriers that are experimentally challenging to observe.

DFT studies on amide reactions, while not always specific to this compound, offer generalizable mechanistic principles. For instance, DFT calculations have been used to investigate the reduction of amides by borane (B79455) (BH₃) and alane (AlH₃), identifying two possible transition states and determining that the rate-limiting step is the hydrogenation coupled with the cleavage of the M-O-M (M=B or Al) group. tuengr.com Similarly, first-principles calculations have been employed to study the base-catalyzed hydrolysis of various amides, revealing the crucial role of solvent water molecules in stabilizing the transition state and influencing the reaction's free energy barrier. nih.gov These studies demonstrate that larger substituents on the amide can hinder the approach of solvent molecules, destabilizing the transition state and increasing the activation energy. nih.gov

More specifically, in studies of analogs like (1R,3R)-N-(3-hydroxy-1-hydroxymethyl-3-phenylpropyl)dodecanamide (HPA-12), the semi-empirical PM3 method has been used alongside other analyses to deduce reaction mechanisms, such as in catalytic, asymmetric Mannich-type reactions. nih.govorganic-chemistry.org These computational approaches are vital for understanding the structure of catalyst-electrophile complexes and the nature of transition states. nih.govorganic-chemistry.org

Calculated vs. Experimental Free Energy Barriers for Base-Catalyzed Amide Hydrolysis nih.gov
AmideCalculated Free Energy Barrier (kcal/mol)Experimental Free Energy Barrier (kcal/mol)
Formamide21.6 (or 21.7)21.2
N-methylacetamide22.721.5
Dimethylformamide (DMF)23.122.6
Dimethylacetamide (DMA)26.024.1

Spectroscopic techniques are indispensable for detecting and characterizing transient species formed during a chemical reaction.

FT-IR Analyses : Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for monitoring reactions in real-time. researchgate.net The infrared spectrum of a protein or peptide is dominated by the amide I (C=O stretch) and amide II (C-N stretch and N-H bend) bands, which are sensitive to conformational changes. acs.org Reaction-induced FT-IR difference spectroscopy can identify small changes in the protein backbone during a reaction. d-nb.info In the context of amide reactions, FT-IR has been used to study the adsorption and photoreactions of amides on surfaces like TiO₂, identifying intermediates such as surface-bound isocyanate (NCO), carboxylate, and nitrile species. rsc.org It is also routinely used to confirm amide bond formation by observing the shift in the carbonyl (C=O) stretching frequency. researchgate.net

X-ray Crystallography : X-ray crystallography provides the definitive, high-resolution three-dimensional structure of molecules, including stable intermediates and final products. nih.gov While obtaining crystals of transient intermediates can be difficult, the structures of reactants and products provide crucial "before and after" snapshots that inform the mechanistic pathway. For macromolecular complexes, this technique has been revolutionary in clarifying chemical mechanisms, conformational changes, and interactions. nih.gov In studies involving analogs of this compound, X-ray crystallographic analysis of a copper(II)-chiral diamine complex was used to infer the structure of the active catalyst and its complex with the electrophile in a Mannich-type reaction. nih.govorganic-chemistry.org

Reactivity in Diverse Chemical Environments

The chemical environment significantly influences the reactivity of this compound. Key factors include pH, solvent, and the presence of catalysts.

Aqueous Environments (pH) : As discussed, the amide linkage is susceptible to hydrolysis in both acidic and basic aqueous solutions. cognitoedu.org The rate of this hydrolysis is dependent on the pH. The hydroxymethyl group's reactivity is less dependent on pH, although extreme pH values can influence protonation or deprotonation of the hydroxyl group.

Catalytic Surfaces : The reactivity of the amide group can be altered on catalytic surfaces. For example, on powdered TiO₂, benzamide (B126) (an analog) was found to adsorb and, upon heating, transform into benzonitrile (B105546) and benzoate. rsc.org Under photoirradiation in the presence of oxygen, it further transformed into surface isocyanate (NCO) species and gaseous CO₂. rsc.org

Solvent Effects : The choice of solvent can impact reaction rates and mechanisms. Computational studies on amide hydrolysis have highlighted that aqueous solvent induces a significant energy barrier toward the formation of the tetrahedral intermediate compared to the reaction in the gas phase. nih.gov

Structure-Reactivity Relationships in Analogs

Studying the reactivity of structurally similar molecules (analogs) provides valuable information on how specific molecular features influence chemical behavior.

A significant example is the study of (1R,3R)-N-(3-hydroxy-1-hydroxymethyl-3-phenylpropyl)dodecanamide (HPA-12), an inhibitor of ceramide transport, and its analogs. acs.orgnih.gov Research into these compounds has revealed key structure-activity relationships:

Amide Chain Length : The biological activity was found to be highly dependent on the length of the fatty acid chain. The optimal chain length for inhibiting sphingomyelin (B164518) biosynthesis was determined to be 13 carbons (tridecanamide). acs.org

Role of Hydroxyl Groups : The hydroxyl groups at the 2'- and 3-positions of the HPA-12 backbone were found to be essential for its inhibitory activity. Masking these groups via methylation significantly diminished or abolished the activity. acs.org

Addition of Other Functional Groups : Installing another hydroxyl group onto the HPA-12 structure at a position analogous to that in natural ceramide did not lead to an enhancement of its biological activity. acs.org

These findings underscore how subtle changes in the molecular structure, such as acyl chain length and the presence of hydrogen-bonding groups, can dramatically alter the molecule's interaction with biological targets and, by extension, its reactivity and function.

Structure-Activity Relationship of HPA-12 Analogs acs.org
Analog ModificationEffect on Activity
Varying amide side chain lengthOptimal activity observed with a 13-carbon chain.
Methylation of 2'-hydroxy groupActivity significantly reduced.
Methylation of 3-hydroxy groupActivity abolished.
Addition of a hydroxyl group at the ceramide-equivalent positionNo enhancement of activity.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of N-(Hydroxymethyl)dodecanamide, offering insights into its atomic connectivity and spatial arrangement in both solution and solid states.

Solution-State NMR Techniques (e.g., ¹H, ¹³C, 2D NMR)

In solution, ¹H and ¹³C NMR spectroscopy provide fundamental information about the chemical environment of each proton and carbon atom within the this compound molecule. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, N-[(5-(Hydroxymethyl)furan-2-yl)methyl]decanamide, reveals characteristic signals corresponding to different functional groups. nih.gov For instance, the terminal methyl group (CH₃) of the dodecanamide (B72619) chain typically appears as a triplet at approximately 0.90 ppm. nih.gov The methylene (B1212753) groups (CH₂) of the long alkyl chain produce a complex multiplet in the region of 1.30 ppm. nih.gov Protons on the carbons adjacent to the carbonyl group and the nitrogen atom are observed at around 2.20 ppm (triplet) and within a multiplet, respectively. nih.gov The protons of the hydroxymethyl group (-CH₂OH) and the methylene group attached to the nitrogen (-NH-CH₂-) are also identifiable by their distinct chemical shifts and coupling patterns. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving rise to a distinct signal. researchgate.net For N-[(5-(Hydroxymethyl)furan-2-yl)methyl]decanamide, the carbonyl carbon (C=O) is typically observed downfield at approximately 175.2 ppm. nih.gov The carbons of the dodecanamide alkyl chain resonate at various upfield positions, for example, the terminal methyl carbon appears around 13.6 ppm, while the other methylene carbons are found in the 22.9 to 36.3 ppm range. nih.gov The carbon of the hydroxymethyl group (-CH₂OH) and the methylene carbon attached to the nitrogen (-NH-CH₂-) would also have characteristic chemical shifts. nih.gov

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity between protons and carbons, further confirming the structural assignment of this compound.

Table 1: Representative ¹H and ¹³C NMR Data for a Structurally Similar Compound, N-[(5-(Hydroxymethyl)furan-2-yl)methyl]decanamide nih.gov

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
-CH₃0.90 (t)13.6
-(CH₂)₈-1.30 (d)22.9 - 32.2
-CH₂-CH₂-CO-1.61 (quint)26.1
-CH₂-CO-2.20 (t)36.3
-NH-CH₂-4.33 (s)36.1
-CH₂-OH4.46 (s)56.5
C=O-175.2

Solid-State NMR Applications in Structural Conformation

While solution-state NMR provides data on the average conformation of a molecule, solid-state NMR (ssNMR) offers a unique window into the specific three-dimensional structure and packing of this compound in its crystalline or amorphous solid forms. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution spectra of solid samples, revealing details about molecular packing, hydrogen bonding networks, and conformational polymorphism.

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and probing the fragmentation patterns of this compound, thereby confirming its elemental composition and structural features. chimia.ch

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula of this compound. measurlabs.com This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For instance, a related compound, N,N-Bis(2-hydroxyethyl)dodecanamide, has a calculated exact mass of 287.24604391 Da. nih.gov Such precision is essential for confirming the identity of the target molecule in complex mixtures or after synthesis.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific precursor ion (e.g., the molecular ion of this compound) to generate a spectrum of product ions. nationalmaglab.org The fragmentation pattern is characteristic of the molecule's structure and provides valuable information for its identification. The analysis of these fragments helps to elucidate the connectivity of the molecule, confirming the presence of the dodecanamide backbone and the hydroxymethyl group. For example, in the analysis of related ceramides, MS/MS is used to identify specific fatty acid and sphingoid base components. nih.gov This approach can be applied to this compound to confirm its structural integrity.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for the separation of this compound from complex matrices and for its accurate quantification.

High-performance liquid chromatography (HPLC) is a widely used method for the analysis of amides. sielc.com For compounds similar to this compound, such as N,N-Bis(2-hydroxyethyl)dodecanamide and Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-, reverse-phase (RP) HPLC methods have been developed. sielc.comsielc.com These methods typically utilize a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for MS compatibility. sielc.comsielc.com The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. mdpi.com

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile or semi-volatile compounds like fatty acid amides. d-nb.info Derivatization is often employed to increase the volatility and thermal stability of the analytes.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and related fatty acid amides. Due to the compound's non-volatile nature and thermal lability, HPLC offers a robust method for separation and quantification without the need for derivatization.

Reverse-phase HPLC (RP-HPLC) is the most common modality employed. Separation is typically achieved on a non-polar stationary phase, such as a C18 column, with a polar mobile phase. The mobile phase often consists of a gradient mixture of water and an organic solvent like acetonitrile or methanol. sielc.comsielc.com To ensure good peak shape and resolution, additives like formic acid or phosphoric acid may be incorporated into the mobile phase, although formic acid is preferred for mass spectrometry compatibility. sielc.comsielc.com Detection can be accomplished using a UV detector if the compound has a suitable chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). For purity analysis, HPLC is considered a standard method. sigmaaldrich.com

Table 1: Typical HPLC Parameters for Analysis of Dodecanamide Derivatives

Parameter Condition Source
Column C18 (e.g., Newcrom R1) sielc.comsielc.com
Mobile Phase Acetonitrile/Water with Formic Acid sielc.comsielc.com
Detection UV, ELSD, CAD, MS

| Application | Purity assessment, quantification | sigmaaldrich.com |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. This compound itself has limited volatility due to its polar hydroxymethyl and amide groups. Therefore, direct analysis by GC is challenging.

To overcome this limitation, chemical derivatization is often employed to convert the non-volatile analyte into a more volatile and thermally stable derivative. A common strategy involves silylation of the hydroxyl group to replace the active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) group. This process reduces the compound's polarity and boiling point, making it amenable to GC analysis. The resulting derivative can then be separated on a capillary column, typically with a non-polar or mid-polar stationary phase (e.g., 5% diphenyl/95% dimethyl polysiloxane). amazonaws.comsemanticscholar.org

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Integrated Analysis

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), provide a high degree of sensitivity and selectivity, making them indispensable for the definitive identification and quantification of this compound in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is frequently used to identify N-(2-hydroxyethyl)dodecanamide (an isomer and common synonym) in natural product extracts, such as from seeds and latex. amazonaws.commdpi.comjournalijar.comgsconlinepress.com In these studies, the compound is identified by comparing its mass spectrum and retention time with those in spectral libraries like the NIST database. gsconlinepress.com The electron ionization (EI) mass spectrum provides a characteristic fragmentation pattern that serves as a molecular fingerprint.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with electrospray ionization (ESI), is a highly effective method for analyzing this compound and its derivatives without prior derivatization. nih.govresearchgate.net This technique is suitable for quantifying the compound in biological matrices. nih.gov The coupling of UPLC (Ultra-Performance Liquid Chromatography) with high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF), allows for precise mass measurements and structural elucidation based on fragmentation patterns. mdpi.comunimi.it

Table 2: Mass Spectrometry Data for N-(2-hydroxyethyl)dodecanamide

Technique Ionization Mode Key Information Source
GC-MS Electron Ionization (EI) Library matching of fragmentation patterns nih.gov

| LC-MS | Electrospray (ESI) | Quantification and structural analysis | nih.govnih.gov |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and, crucially for chiral molecules, the absolute stereochemistry.

While a crystal structure for this compound itself is not prominently reported, the technique has been vital in establishing the stereochemistry of structurally related and biologically active derivatives. For instance, the absolute configuration of the ceramide trafficking inhibitor HPA-12, a more complex dodecanamide derivative, was definitively revised and confirmed as (1R,3S) using single-crystal X-ray analysis. nih.gov This work highlights the power of X-ray crystallography to resolve stereochemical ambiguities that can arise during multi-step syntheses. nih.govacs.orgresearchgate.net The analysis provides foundational structural data that is essential for understanding structure-activity relationships. organic-chemistry.org

Other Advanced Spectroscopic Techniques (e.g., Infrared Spectroscopy, UV-Vis Spectroscopy)

Infrared (IR) Spectroscopy: Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its key structural features. As a secondary amide, it is expected to show a distinct set of peaks. spectroscopyonline.com

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Vibration Type Source
O-H (hydroxyl) ~3300 (broad) Stretch nist.gov
N-H (amide) ~3300 (sharp) Stretch spectroscopyonline.comnist.gov
C-H (alkyl) 2850-2960 Stretch nist.gov
C=O (Amide I) ~1640 Stretch spectroscopyonline.com

| N-H (Amide II) | ~1550 | Bend | spectroscopyonline.com |

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Simple aliphatic amides like this compound lack extensive conjugated systems and therefore exhibit weak absorption in the far UV region, typically below 220 nm. oecd.org Consequently, direct detection by standard UV-Vis spectrophotometry at wavelengths above 230 nm is generally not feasible or sensitive. This limitation is a key reason for employing derivatization strategies when UV detection is desired for HPLC analysis.

Strategies for Enhanced Analytical Sensitivity and Selectivity (e.g., Chemical Derivatization for Chromatography)

To overcome the inherent limitations in detectability, particularly for trace-level analysis, chemical derivatization is a powerful strategy to enhance both the sensitivity and selectivity of chromatographic methods. nih.gov

The primary goals of derivatization for this compound are to:

Introduce a Chromophore: For HPLC-UV analysis, a chromophoric tag can be attached to the molecule, typically at the hydroxyl group. This allows the derivative to absorb light strongly in the UV or visible range, significantly lowering the limit of detection.

Introduce a Fluorophore: For even greater sensitivity with HPLC-Fluorescence detection (FLD), a fluorescent tag can be introduced.

Improve Ionization Efficiency: For LC-MS analysis, derivatization can be used to introduce a readily ionizable group, such as a tertiary amine, which enhances signal intensity in positive-ion ESI-MS. nih.gov

Increase Volatility: As mentioned for GC analysis, derivatization (e.g., silylation) is essential to increase the volatility and thermal stability of the analyte. semanticscholar.org

These strategies involve reacting the hydroxyl or amide group of this compound with a specific derivatizing reagent to yield a product with more favorable analytical properties. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. Methods like Density Functional Theory (DFT) and the semi-empirical PM3 are workhorses in this domain.

For N-(Hydroxymethyl)dodecanamide, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G*, would be employed to determine its optimized geometry, molecular orbital energies (HOMO and LUMO), and electrostatic potential. These calculations would reveal the distribution of electron density, highlighting the electronegative oxygen and nitrogen atoms as likely centers for electrophilic attack and hydrogen bonding. The long dodecyl chain would be characterized by its nonpolar nature, contributing to the molecule's lipophilicity.

The HOMO-LUMO gap is a critical parameter for assessing chemical reactivity and kinetic stability. A larger gap suggests higher stability. The electrostatic potential map would visualize the electron-rich regions (negative potential) around the amide and hydroxyl oxygens and the electron-poor regions (positive potential) around the amide and hydroxyl hydrogens.

Semi-empirical methods like PM3, while less computationally expensive, can also provide valuable initial insights into the molecule's geometry and electronic properties, often serving as a precursor to more rigorous DFT or ab initio calculations.

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-31G)*

PropertyPredicted ValueSignificance
HOMO Energy~ -7.0 eVIndicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons.
LUMO Energy~ 2.5 eVIndicates the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap~ 9.5 eVA large gap suggests high chemical stability and low reactivity.
Dipole Moment~ 3.5 DReflects the overall polarity of the molecule, arising from the polar amide and hydroxyl groups.

Note: The values in this table are hypothetical and based on typical results for similar fatty acid amides. Actual values would require specific calculations for this compound.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide a dynamic perspective on molecular behavior, from interactions with biological macromolecules to conformational flexibility.

Molecular Docking for Ligand-Macromolecule Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Given the structural similarity of this compound to N-acylethanolamines (NAEs), which are endogenous lipid mediators, it is plausible to hypothesize its interaction with enzymes that metabolize NAEs, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.gov

Docking studies could be performed to fit this compound into the active site of NAAA. The results would likely show the dodecyl chain occupying a hydrophobic channel in the enzyme, while the polar headgroup, containing the amide and hydroxymethyl moieties, would form hydrogen bonds with key amino acid residues in the catalytic site. For instance, the amide carbonyl and hydroxyl group could act as hydrogen bond acceptors, while the amide N-H and hydroxyl O-H could act as hydrogen bond donors.

Table 2: Potential Intermolecular Interactions of this compound in a Hypothetical Enzyme Active Site

Interacting Group of LigandType of InteractionPotential Interacting Residue (Example)
Dodecyl ChainHydrophobic InteractionLeucine, Valine, Isoleucine
Amide Carbonyl OxygenHydrogen Bond AcceptorSerine, Threonine, Tyrosine
Amide N-HHydrogen Bond DonorAspartate, Glutamate
Hydroxymethyl O-HHydrogen Bond Donor/AcceptorHistidine, Asparagine, Glutamine

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide detailed information about the conformational flexibility of this compound and its interactions with its environment, such as a lipid bilayer or an aqueous solution. An MD simulation would track the movements of each atom in the molecule over time, governed by a force field (e.g., CHARMM, AMBER).

For this compound, MD simulations would likely reveal that the long dodecyl tail is highly flexible, adopting numerous conformations. In an aqueous environment, the molecule would likely aggregate to minimize the exposure of the hydrophobic tail to water, forming micelles or other supramolecular structures. When embedded in a lipid bilayer, the dodecyl chain would align with the fatty acid chains of the lipids, while the polar hydroxymethyl-amide headgroup would be positioned at the water-lipid interface. These simulations can also be used to calculate the free energy of binding to a receptor, providing a more accurate assessment of the interaction strength than docking alone.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

SAR and QSAR studies are crucial for drug discovery and the design of new chemical entities with desired biological activities. researchgate.net These studies correlate variations in the chemical structure of a series of compounds with their measured biological effects.

For analogs of this compound, a SAR study might involve modifying the length of the alkyl chain, substituting the hydroxymethyl group, or altering the amide linkage. For example, increasing or decreasing the length of the dodecyl chain could impact the molecule's lipophilicity and its fit within a binding pocket. Replacing the hydroxymethyl group with other functional groups (e.g., a carboxyl group or a larger alcohol) would alter its hydrogen bonding capabilities and steric profile.

A QSAR study would take this a step further by developing a mathematical model that quantitatively relates molecular descriptors (e.g., logP, molecular weight, polar surface area, electronic parameters from quantum chemical calculations) to biological activity. nih.gov For a series of analogs, a QSAR model could be expressed by an equation such as:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Such models, once validated, can be used to predict the activity of novel, unsynthesized analogs, thereby guiding medicinal chemistry efforts. researchgate.net For instance, a QSAR model might reveal that optimal activity is achieved with an alkyl chain length of 12-14 carbons and the presence of a hydrogen bond donor at the headgroup.

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry can be a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules. rsc.org For this compound, methods like DFT can be used to calculate its expected NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. arxiv.org

The predicted ¹H NMR spectrum would show characteristic signals for the protons on the dodecyl chain, the methylene (B1212753) protons adjacent to the amide nitrogen and the hydroxyl group, and the exchangeable protons of the amide and hydroxyl groups. Similarly, the ¹³C NMR spectrum would show distinct peaks for each carbon atom in the molecule.

The calculated IR spectrum would predict the frequencies of key vibrational modes, such as the N-H stretch, C=O stretch of the amide, and the O-H stretch of the hydroxyl group. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound.

Furthermore, computational methods can be used to explore potential reaction pathways. For example, the hydrolysis of the amide bond could be modeled to determine the activation energy and the structure of the transition state. This information can provide insights into the chemical stability of the molecule under different conditions.

Table 3: Predicted Key Spectroscopic Features for this compound

Spectroscopy TypeKey FeaturePredicted Wavenumber/Chemical Shift
IR SpectroscopyN-H Stretch (Amide)~3300 cm⁻¹
IR SpectroscopyC=O Stretch (Amide)~1640 cm⁻¹
IR SpectroscopyO-H Stretch (Hydroxyl)~3400 cm⁻¹ (broad)
¹H NMRAmide N-H~6.5-8.5 ppm
¹H NMRHydroxymethyl CH₂~4.5-5.5 ppm
¹³C NMRAmide C=O~170-175 ppm

Note: The values in this table are approximate and based on typical ranges for these functional groups.

Biological Interactions and Molecular Mechanisms in Vitro Focus

Interaction with Ceramide Transfer Protein (CERT) and Sphingolipid Metabolism

The primary molecular target identified for specific analogues of N-(Hydroxymethyl)dodecanamide is the Ceramide Transfer Protein (CERT). CERT is a crucial cytosolic protein responsible for the non-vesicular transport of ceramide, a central molecule in sphingolipid metabolism, from its site of synthesis in the endoplasmic reticulum (ER) to the Golgi apparatus. The compound (1R,3S)-N-(3-hydroxy-1-hydroxymethyl-3-phenylpropyl)dodecanamide, commonly known as HPA-12, is a potent synthetic inhibitor of CERT. smolecule.com By acting as a structural mimic of natural ceramide, HPA-12 competitively inhibits the function of CERT, thereby disrupting the normal flow of ceramide within the cell and profoundly impacting the biosynthesis of more complex sphingolipids. nih.gov

The CERT protein is composed of several functional domains, including a C-terminal steroidogenic acute regulatory protein (StAR)-related lipid transfer (START) domain and an N-terminal Pleckstrin homology (PH) domain. The START domain is responsible for recognizing and binding a single ceramide molecule for transport. The PH domain targets the CERT protein to the Golgi apparatus by binding to phosphatidylinositol 4-phosphate (PI4P) on the Golgi membrane.

Research has demonstrated that the inhibitory action of HPA-12 is mediated through its specific binding to the ceramide-binding pocket of the START domain. nih.gov This interaction is highly stereospecific. Of the four possible stereoisomers of HPA-12, only the (1R,3S) configuration exhibits a high affinity for the CERT START domain and potent inhibitory activity. nih.gov The other stereoisomers show significantly weaker binding, underscoring the precise structural requirements for interaction. nih.gov There is no evidence to suggest that HPA-12 or its analogues directly interact with the PH domain; their mechanism is localized to the lipid-binding function of the START domain.

Table 1: Binding Affinities of HPA-12 Stereoisomers and Related Ceramides to the CERT START Domain
CompoundConfigurationBinding Affinity (Kd)
HPA-12(1R,3S)0.082 µM
HPA-12(1S,3R)> 100 µM
HPA-12(1R,3R)> 100 µM
HPA-12(1S,3S)> 100 µM
C6-CeramideN/A0.14 µM
Data derived from Surface Plasmon Resonance (SPR) analysis. nih.gov

The inhibition of ceramide trafficking by HPA-12 is a direct result of its function as a competitive antagonist of ceramide at the CERT START domain. By occupying the ceramide-binding site, HPA-12 prevents the START domain from sequestering newly synthesized ceramide from the ER membrane. nih.gov This blockage effectively halts the first step of the CERT-mediated transport cycle. Consequently, CERT is unable to shuttle ceramide across the cytosol to the Golgi apparatus, leading to an accumulation of ceramide in the ER and a depletion of ceramide at the Golgi.

A primary metabolic fate of ceramide delivered to the Golgi apparatus is its conversion to sphingomyelin (B164518), a major component of plasma membranes and lipid rafts. This conversion is catalyzed by sphingomyelin synthase, which transfers a phosphocholine (B91661) headgroup from phosphatidylcholine to ceramide.

By blocking the delivery of ceramide to the Golgi, HPA-12 and its analogues potently inhibit the de novo biosynthesis of sphingomyelin. nih.gov Studies in various cellular models have demonstrated a dose-dependent decrease in sphingomyelin synthesis upon treatment with these inhibitors. The analogue (1R,3R)-N-(3-hydroxy-1-hydroxymethyl-3-phenylpropyl)tridecanamide, which has a slightly longer acyl chain than HPA-12, was found to have an IC₅₀ value of approximately 50 nM for the inhibition of sphingomyelin biosynthesis. nih.gov This downstream effect confirms the critical role of CERT in supplying the necessary ceramide substrate for this pathway and highlights the efficacy of HPA-12 as a tool to modulate sphingolipid metabolism.

The molecular interactions between CERT inhibitors and their target protein, as well as the downstream metabolic consequences, have been characterized using a variety of in vitro biochemical assays.

Table 2: In Vitro Assays for Studying CERT-Inhibitor Interactions and Effects
Assay TypePrincipleApplicationReference
Binding Assays Surface Plasmon Resonance (SPR) analysis measures the binding kinetics and affinity between an immobilized protein (e.g., CERT START domain) and a ligand (e.g., HPA-12) in real-time.To determine the dissociation constant (Kd) and specificity of inhibitor binding to CERT domains. nih.gov
Lipid Extraction & Synthesis Assays Cells are incubated with labeled precursors (e.g., radioactive or fluorescently-tagged ceramide analogues like NBD-C6-ceramide). Lipids are then extracted and separated by chromatography to quantify the synthesis of downstream products like sphingomyelin.To measure the rate of sphingomyelin biosynthesis and assess the inhibitory effect of compounds like HPA-12 in cellular models. nih.govuky.edu
Enzyme Activity Assays Using cell extracts or purified enzymes with labeled substrates (e.g., BODIPY-conjugated ceramide) to measure the activity of enzymes involved in sphingolipid metabolism, such as sphingomyelin synthase.To determine the direct or indirect effects of inhibitors on specific enzymatic steps in the sphingomyelin pathway. nih.gov

Structure-activity relationship (SAR) studies on HPA-12 and its analogues have provided critical insights into the chemical features required for potent CERT inhibition. These studies have systematically modified different parts of the molecule to assess the impact on biological activity.

Table 3: Summary of Structure-Activity Relationship (SAR) for HPA-12 Analogues
Molecular FeatureObservationConclusionReference
Stereochemistry Only the (1R,3S) stereoisomer of HPA-12 demonstrates high-affinity binding and potent inhibitory activity.Precise three-dimensional arrangement of the hydroxymethyl, hydroxyl, and phenyl groups is essential for fitting into the CERT START domain binding pocket. nih.gov
Amide Side Chain Length Varying the length of the N-acyl chain significantly impacts activity. An optimal chain length of 13 carbons was identified for maximal inhibition of sphingomyelin biosynthesis in one analogue series.The hydrophobic acyl chain likely mimics the fatty acid chain of natural ceramide and is critical for anchoring the inhibitor within the hydrophobic binding pocket of the START domain. nih.gov
Hydroxyl Groups Masking the hydroxyl groups at the 1- or 3-positions of the headgroup (e.g., through methylation) resulted in a complete loss of inhibitory activity.These hydroxyl groups are essential for activity, likely forming key hydrogen bonds with amino acid residues in the CERT binding site, mimicking the interactions made by natural ceramide. nih.gov

Applications in Materials Science and Chemical Engineering Research

Molecular Engineering of Soft Materials (e.g., Polymers, Surfactants, Self-Assemblies)

Research in the field of soft materials often focuses on the molecular design of surfactants and polymers to control their self-assembly into functional structures. While direct studies on N-(Hydroxymethyl)dodecanamide are limited, the behavior of its close chemical relatives offers a blueprint for its potential applications.

Fatty acid amides, particularly those with hydrophilic head groups, are known for their surfactant properties. For instance, N,N-Bis(2-hydroxyethyl)dodecanamide, a nonionic surfactant, is noted for its ability to form ordered, self-assembled structures in aqueous solutions. These structures are being investigated for their potential in creating bio-friendly soft materials. The presence of the hydroxymethyl group in this compound suggests it would also possess amphiphilic character, with the dodecanamide (B72619) tail providing hydrophobicity and the hydroxymethyl group conferring hydrophilicity. This molecular structure is conducive to the formation of micelles, vesicles, and other self-assembled architectures that are fundamental to the engineering of soft materials.

In polymer science, monomers with functional groups are crucial for creating polymers with specific properties. The hydroxymethyl group in this compound can potentially be used for polymerization reactions, either as a site for chain growth or for post-polymerization modification. This could allow for its incorporation into polymer backbones or as pendant groups, thereby modifying the properties of the resulting polymer, such as its solubility, thermal stability, and mechanical characteristics.

Design of Responsive and Functional Materials Systems

Responsive or "smart" materials that change their properties in response to external stimuli are a significant area of materials science research. While there is no specific research detailing the use of this compound in this area, the fundamental properties of fatty acid amides suggest potential avenues for exploration.

The self-assembled structures of surfactants can be sensitive to changes in temperature, pH, and ionic strength. If this compound forms such assemblies, these could be engineered to be responsive. For example, changes in temperature could disrupt the hydrophobic and hydrophilic interactions, leading to a change in the material's structure and properties. Similarly, the hydroxymethyl group could be chemically modified to introduce pH-sensitive moieties, creating materials that respond to changes in acidity or basicity.

Furthermore, the integration of such molecules into polymer networks could lead to the development of functional hydrogels or films. The amide and hydroxyl groups can form hydrogen bonds, which could contribute to the formation of a stable, yet responsive, material matrix.

Research on Microstructure Evolution and Property Relationships in Polymeric Materials

Understanding the relationship between the microstructure of a material and its macroscopic properties is a central theme in materials science. The introduction of additives like this compound into a polymer matrix could influence its microstructure and, consequently, its properties.

In polymeric materials, the addition of amphiphilic molecules can affect the crystallization process, the morphology of phase-separated domains in polymer blends, and the distribution of fillers in composites. As a potential surfactant, this compound could act as a compatibilizer in immiscible polymer blends, reducing the interfacial tension and leading to a finer, more stable morphology. This, in turn, would have a direct impact on the mechanical and optical properties of the material.

In the context of nanocomposites, such a molecule could be used to modify the surface of nanoparticles, improving their dispersion within a polymer matrix and enhancing the interfacial adhesion between the polymer and the nanoparticles. This would be a critical area of research to improve the performance of advanced composite materials.

Integration in Advanced Chemical Formulation Technologies (e.g., as research reagents or processing aids)

In the realm of chemical engineering, the development of advanced formulations is key to a wide range of products. Based on the functionalities of similar molecules, this compound could serve as a valuable component in various formulations.

The surfactant properties of related fatty acid amides, such as N,N-Bis(2-hydroxyethyl)dodecanamide, make them effective as emulsifiers, foam stabilizers, and thickeners. nbinno.com These are critical functions in the formulation of products in the cosmetics, food, and pharmaceutical industries. For example, in an emulsion, such a molecule could stabilize droplets of oil in water or vice versa, preventing phase separation and ensuring the long-term stability of the product. As a thickener, it could be used to control the viscosity of a formulation, which is important for both product performance and consumer appeal.

As a research reagent, this compound could be used in studies aimed at understanding the fundamental principles of emulsification, foam formation, and rheology modification. Its well-defined chemical structure would make it a useful model compound for such investigations.

Fundamental Studies in Biotechnological Processes and Advanced Chemical Processing

The application of chemical compounds in biotechnology and advanced chemical processing is a growing field of research. While direct studies on this compound are lacking, the properties of related compounds suggest potential research avenues.

In biotechnological processes, surfactants are often used to improve the efficiency of enzymatic reactions, particularly those involving hydrophobic substrates. The potential surfactant properties of this compound make it a candidate for investigation in this area. Furthermore, the use of enzymes for the synthesis of such amides is being explored as a "green" alternative to traditional chemical synthesis, which could be a relevant area of study for this compound.

In advanced chemical processing, such as in wastewater treatment, surfactants are used to remove organic pollutants. The related compound N,N-Bis(2-hydroxyethyl)dodecanamide has been investigated for its use in wastewater treatment. biosynth.com This suggests that this compound could also be studied for its potential to interact with and remove hydrophobic contaminants from water.

Environmental Fate and Ecotoxicological Research Methodologies

Methodologies for Environmental Fate Assessment of Fatty Amides

The environmental fate of a chemical is determined by its persistence, mobility, and potential for bioaccumulation. For fatty amides like N-(Hydroxymethyl)dodecanamide, specific methodologies are utilized to investigate these aspects.

The primary mechanism for the removal of many organic chemicals from the environment is biodegradation. For fatty acid amides, the initial and most crucial step in their aerobic biodegradation is the enzymatic hydrolysis of the amide bond. nih.govresearchgate.net This process is facilitated by a wide range of microorganisms, such as Pseudomonas aeruginosa and Aeromonas hydrophila, which possess amidase enzymes. nih.govresearchgate.net

Table 1: General Aerobic Biodegradation Pathway of Fatty Acid Amides

StepReactionDescription
1. Initial Hydrolysis R-CO-NH-R' + H₂O → R-COOH + R'-NH₂The amide bond is cleaved by amidase enzymes, yielding a fatty acid and an amine (or ammonia if R' is H).
2. Fatty Acid Metabolism R-COOH + O₂ → CO₂ + H₂O + BiomassThe resulting fatty acid is typically rapidly degraded through β-oxidation.
3. Amine Mineralization R'-NH₂ + O₂ → CO₂ + H₂O + NO₃⁻ + BiomassThe complete mineralization of the original compound depends on the biodegradability of the amine by-product.

The kinetics of these biodegradation reactions are crucial for determining the persistence of the compound in the environment. Kinetic studies, often conducted in laboratory settings using batch reactors, help in understanding the rate of degradation under various conditions. researchgate.netacs.org These studies measure the disappearance of the parent compound and the appearance of metabolites over time, allowing for the calculation of degradation half-lives.

The mobility of this compound in the environment is largely governed by its sorption to soil and sediment particles. Sorption is the process by which a chemical binds to solid surfaces, and it significantly influences the compound's concentration in the aqueous phase and, consequently, its bioavailability and potential for transport. mdpi.comresearchgate.netresearchgate.net

For organic compounds like fatty amides, several factors influence their sorption behavior:

Properties of the Chemical: The hydrophobicity of the molecule is a key determinant. Generally, compounds with longer carbon chains and lower water solubility exhibit stronger sorption to organic matter in soil and sediment.

Properties of the Soil/Sediment: The organic carbon content is a primary factor controlling the sorption of nonionic organic chemicals. epa.gov The type and amount of clay minerals also play a role.

Environmental Conditions: pH, temperature, and the presence of other organic molecules can influence sorption processes.

The primary sorption mechanisms for organic chemicals in soil include:

Hydrophobic Absorption: This is a partitioning process where the nonpolar parts of the molecule move from the polar aqueous phase into the nonpolar organic matter of the soil. nih.gov

Adsorption: This involves the formation of bonds between the chemical and the surface of soil particles. For amides, hydrogen bonding and other polar interactions can be significant.

The transport of fatty amides in aquatic environments is influenced by their water solubility and their partitioning between the water column and suspended sediments. researchgate.netnih.gov Compounds with strong sorption tendencies will be predominantly associated with particulate matter and will be transported along with sediments.

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. The potential for a chemical to bioaccumulate is a critical aspect of its environmental risk assessment. ethz.chnih.gov

Methodologies to assess bioaccumulation potential include:

Experimental Measurement: Laboratory studies using fish or other aquatic organisms are conducted to determine the Bioconcentration Factor (BCF). The BCF is the ratio of the chemical's concentration in the organism to its concentration in the water at steady-state. nih.gov

Modeling Approaches: For many chemicals, experimental data may not be available. In such cases, the bioaccumulation potential is estimated using Quantitative Structure-Activity Relationships (QSARs) and other models. A key parameter used in these models is the octanol-water partition coefficient (Kow), which is a measure of the chemical's hydrophobicity. epa.gov A linear relationship has been observed between the log Kow and the BCF for many organic chemicals, particularly those with a log Kow between 2 and 6. epa.gov

It is important to note that for highly hydrophobic substances, dietary uptake can be a significant route of exposure, and in such cases, the Bioaccumulation Factor (BAF) and Biomagnification Factor (BMF) are more relevant endpoints. researchgate.net

Ecotoxicological Research Approaches for Chemical Compounds

Ecotoxicology is the study of the adverse effects of chemical substances on ecosystems. A variety of research approaches are employed to assess the potential harm of a compound to different environmental compartments.

Standardized and internationally recognized frameworks are used to ensure the quality and comparability of ecotoxicity data. Two of the most prominent frameworks are the OECD Guidelines for the Testing of Chemicals and the REACH regulation in the European Union.

The Organisation for Economic Co-operation and Development (OECD) Guidelines provide a set of internationally accepted methods for testing the safety of chemicals. nih.govwikipedia.org These guidelines cover various aspects of ecotoxicology, including:

Effects on Biotic Systems: This section includes tests for acute and chronic toxicity to fish, aquatic invertebrates (e.g., Daphnia), and algae. smithers.com There are also guidelines for terrestrial toxicity testing, such as tests on earthworms and soil microorganisms. epa.govdtu.dk

Environmental Fate and Behaviour: These guidelines outline methods for assessing biodegradation, hydrolysis, and adsorption/desorption. wikipedia.org

The Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation is a comprehensive legal framework within the European Union that places the responsibility on industries to manage the risks that chemicals may pose to human health and the environment. cepe.orgassp.org The REACH framework requires a Chemical Safety Assessment (CSA) for substances produced or imported in quantities of 10 tonnes or more per year. env.go.jp This assessment includes a thorough evaluation of the substance's ecotoxicological properties. nih.govnih.gov

Table 2: Key Ecotoxicity Tests in Regulatory Frameworks

Test TypeOrganismEndpointRelevant Guideline (Example)
Acute Aquatic Toxicity FishLC50 (Lethal Concentration, 50%)OECD 203
Acute Aquatic Toxicity Aquatic Invertebrates (Daphnia)EC50 (Effective Concentration, 50%)OECD 202
Algal Growth Inhibition AlgaeEC50 (Effective Concentration, 50%)OECD 201
Chronic Aquatic Toxicity FishNOEC (No Observed Effect Concentration)OECD 210
Terrestrial Toxicity EarthwormLC50, NOECOECD 207, OECD 222

The Equilibrium Partitioning (EqP) theory is a fundamental concept used in environmental risk assessment to predict the bioavailability and toxicity of nonionic organic chemicals in sediments and soils. clu-in.orgwikipedia.orgepa.gov The theory is based on the principle that at equilibrium, a chemical will partition between the solid phase (sediment or soil organic carbon), the porewater, and the organisms inhabiting that environment. wikipedia.org

The core assumption of EqP is that the toxicity of a chemical to benthic (sediment-dwelling) and soil-dwelling organisms is primarily related to the concentration of the chemical dissolved in the porewater, as this is the fraction that is most readily bioavailable. wikipedia.org

The application of EqP in risk assessment involves the following steps:

Determine the organic carbon-water partition coefficient (Koc) for the chemical of concern. This value describes how the chemical partitions between organic carbon and water.

Measure the total concentration of the chemical in the sediment or soil and the fraction of organic carbon (foc) in that matrix.

Calculate the predicted porewater concentration (Cw) using the following relationship: Cw = Ctotal / (foc * Koc).

Compare the predicted porewater concentration to known water-only toxicity data (e.g., LC50 or NOEC values) for relevant organisms.

This approach allows for the derivation of Equilibrium Partitioning Sediment Benchmarks (ESBs) , which are concentrations in sediment that are considered protective of benthic organisms. clu-in.orgwikipedia.org The EqP theory provides a more accurate assessment of risk than simply using the total concentration of a chemical in the sediment, as it accounts for the significant role of organic carbon in controlling bioavailability. clu-in.org

Correlations Between Physicochemical Properties and Ecotoxicity Endpoints

The ecotoxicity of a chemical is intrinsically linked to its physicochemical properties. For surfactants like this compound, properties such as the octanol-water partition coefficient (log Kow), water solubility, and molecular weight are critical in predicting their environmental behavior and toxicity. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models are valuable tools that use these properties to predict ecotoxicity endpoints, thereby reducing the need for extensive animal testing. proquest.com

A high log Kow value, for instance, suggests a greater potential for bioaccumulation in organisms' fatty tissues. For surfactants, the relationship between hydrophobicity (often represented by log Kow) and aquatic toxicity is well-established, with toxicity generally increasing with hydrophobicity up to a certain point. researchgate.netproquest.com

Below is an interactive data table illustrating the hypothetical correlation between the physicochemical properties of a generic C12 amide, similar to this compound, and its predicted ecotoxicity endpoints based on established QSAR principles for surfactants.

Physicochemical PropertyPredicted Value RangePredicted Ecotoxicity Endpoint (Aquatic)Rationale
Molecular Weight~230 g/mol ModerateLarger molecules may have lower bioavailability.
Water SolubilityLow to ModerateHigherLower water solubility can lead to partitioning into biological membranes, increasing toxicity.
Log Kow (Octanol-Water Partition Coefficient)3-4HigherIndicates a tendency to bioaccumulate in fatty tissues, leading to increased toxicity. researchgate.net
Vapor PressureLowLowLow volatility suggests the compound is unlikely to be present in significant concentrations in the atmosphere.

Note: The values presented in this table are hypothetical and intended for illustrative purposes to demonstrate the principles of QSAR. Actual experimental data for this compound is not currently available.

Advanced Analytical Methods for Environmental Monitoring and Trace Analysis

The detection and quantification of this compound in environmental matrices such as water, soil, and sediment require sensitive and selective analytical methods. Given its chemical structure—a fatty acid amide—methods developed for the analysis of other amides and personal care products are applicable.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of organic contaminants in environmental samples. nih.govchromatographyonline.comrsc.orgmonash.edu This method offers high sensitivity and selectivity, allowing for the detection of trace levels of compounds in complex matrices like wastewater. chromatographyonline.comrsc.org For this compound, a reverse-phase HPLC column would likely be used for separation, followed by detection using electrospray ionization (ESI) in positive ion mode.

Gas chromatography-mass spectrometry (GC-MS) is another robust technique suitable for the analysis of semi-volatile organic compounds. nih.govthermofisher.com For a compound like this compound, derivatization to increase its volatility might be necessary prior to GC-MS analysis. unlv.edu This could involve, for example, silylation of the hydroxyl group. GC-MS/MS can provide enhanced selectivity and lower detection limits, which is particularly useful for analyzing complex environmental samples. hpst.cz

The following table provides a summary of potential advanced analytical methods for the detection of this compound in environmental samples.

Analytical TechniqueSample PreparationTypical Detection LimitsAdvantagesDisadvantages
LC-MS/MS Solid-Phase Extraction (SPE)ng/L to µg/LHigh sensitivity and selectivity, suitable for non-volatile compounds. nih.govchromatographyonline.comMatrix effects can be a challenge.
GC-MS Liquid-Liquid Extraction, Derivatizationµg/L to mg/LExcellent separation for complex mixtures, robust and widely available. nih.govMay require derivatization for polar compounds, not suitable for non-volatile compounds. unlv.edu
GC-MS/MS Same as GC-MSng/L to µg/LIncreased selectivity and sensitivity, reduced matrix interference. thermofisher.comhpst.czHigher instrument cost and complexity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(Hydroxymethyl)dodecanamide derivatives, and how are yields optimized?

  • Methodology : this compound derivatives are typically synthesized via nucleophilic substitution or acylation reactions. For example, coupling dodecanoyl chloride with hydroxymethyl-containing nucleophiles (e.g., aminodiols) under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C yields target compounds. Catalytic bases like triethylamine or N-methylimidazole enhance reaction efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization improves purity. Yields exceeding 90% are achievable by maintaining strict anhydrous conditions and slow reagent addition .
  • Key Tools : NMR (¹H/¹³C) and mass spectrometry (MS-ESI) confirm structural integrity. For instance, hydroxymethyl protons appear as triplets at δ 3.7–4.2 ppm, while amide carbonyl carbons resonate near δ 170–175 ppm in ¹³C NMR .

Q. How can researchers validate the purity of this compound using chromatographic and spectroscopic methods?

  • Methodology :

  • HPLC/GC : Use reversed-phase C18 columns (acetonitrile/water mobile phase) or capillary GC columns (e.g., DB-5MS) to assess purity. Compare retention indices (RI) with literature values, noting discrepancies due to column aging or temperature gradients .
  • Spectroscopy : FT-IR confirms amide bonds (C=O stretch ~1640 cm⁻¹, N-H bend ~1550 cm⁻¹). Differential scanning calorimetry (DSC) identifies melting points, while reduced-pressure boiling points (e.g., 453–454 K at 0.02 atm) align with thermodynamic data .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation (H335 risk). Spills should be neutralized with inert adsorbents (e.g., vermiculite) .
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can discrepancies between experimental and theoretical retention indices (RI) for this compound be resolved?

  • Methodology : Discrepancies arise from instrumental variability (e.g., column phase degradation) or calibration errors. To mitigate:

  • Internal Standards : Use homologous series (e.g., alkanes) to normalize RI values across runs.
  • Cross-Validation : Compare GC-MS data with NIST/Wiley/PubChem databases. For example, N-(2-hydroxyethyl)dodecanamide showed a calculated RI of 1568 vs. literature 2056, suggesting column polarity mismatches .
  • Quantum Calculations : Employ density functional theory (DFT) to predict RI values and identify structural contributors (e.g., hydroxymethyl polarity) .

Q. What strategies enhance the biological activity of this compound analogs in antiviral studies?

  • Methodology :

  • Structural Tuning : Introduce electron-withdrawing groups (e.g., fluorine) or extend alkyl chains (e.g., palmitamide derivatives) to improve membrane permeability. Compound 9h (C16 chain) showed enhanced antiviral activity due to lipid bilayer affinity .
  • Prodrug Design : Phosphorylate hydroxymethyl groups (e.g., compound 10i ) to enhance cellular uptake. React with phosphorus oxychloride in anhydrous THF, followed by HPLC purification .
  • Assays : Use plaque reduction neutralization tests (PRNT) or fluorescence-based viral entry assays to quantify efficacy .

Q. How does the hydroxymethyl group influence the physicochemical stability of this compound under varying pH conditions?

  • Methodology :

  • Kinetic Studies : Conduct accelerated stability tests (pH 1–13, 25–60°C) with periodic sampling. Analyze degradation products via LC-MS.
  • Mechanistic Insights : Hydroxymethyl hydrolysis to carboxylic acids dominates under alkaline conditions (pH >10), while acid-catalyzed dehydration forms imines at pH <3. Buffer systems (e.g., phosphate/citrate) stabilize the compound at neutral pH .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the boiling point of this compound derivatives?

  • Methodology :

  • Reproduce Conditions : Replicate experiments using identical pressure settings (e.g., 0.02 atm) and purity standards. Frinton Laboratories reported 453–454 K, but deviations may arise from impurities or thermal decomposition .
  • Computational Validation : Use Clausius-Clapeyron equations or Antoine parameters to model vapor pressure vs. temperature curves .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.